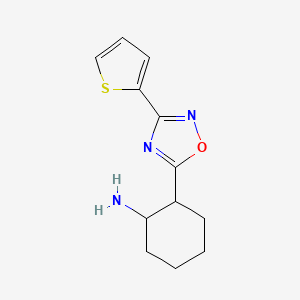

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine possesses the Chemical Abstracts Service registry number 1493203-10-3 and exhibits a molecular formula of C₁₂H₁₅N₃OS with a molecular weight of 249.33 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex heterocyclic architecture, incorporating three distinct ring systems connected through strategic carbon-carbon and carbon-nitrogen bonds. The nomenclature follows established protocols for naming substituted cyclohexane derivatives bearing heterocyclic substituents, where the cyclohexane ring serves as the parent structure with the oxadiazole-thiophene moiety functioning as a complex substituent at the 2-position.

The structural framework exhibits multiple potential stereoisomeric configurations due to the presence of two chiral centers within the cyclohexane ring system. The relative stereochemistry between the amino group at position 1 and the oxadiazole substituent at position 2 can adopt either cis or trans orientations, significantly influencing the compound's three-dimensional structure and potential biological activity. Research on analogous cyclohexane-based amino acid derivatives has demonstrated that stereochemical orientation profoundly affects conformational preferences, with cis and trans isomers exhibiting distinct energy profiles and molecular geometries.

The 1,2,4-oxadiazole ring system within the compound follows standard heterocyclic numbering conventions, where the oxygen atom occupies position 1, nitrogen atoms are located at positions 2 and 4, and the carbon atom at position 3 bears the thiophene substituent. The thiophene ring adopts the 2-substitution pattern, indicating attachment through the carbon atom adjacent to the sulfur heteroatom, which represents the most electronically favorable substitution position for conjugated systems.

Crystal Structure Analysis and Conformational Dynamics

Conformational analysis of cyclohexane-containing compounds reveals complex energy landscapes governed by ring puckering, substituent orientation, and intramolecular interactions. Studies of structurally related cyclohexylamine derivatives demonstrate that the cyclohexane ring preferentially adopts chair conformations to minimize torsional strain and 1,3-diaxial interactions. In the case of this compound, the bulky oxadiazole-thiophene substituent strongly influences the conformational equilibrium, favoring arrangements that minimize steric crowding while maximizing stabilizing electronic interactions.

Computational studies on related phenyl-substituted cyclohexylamine compounds indicate that chair conformations with equatorial orientation of bulky substituents represent energetically preferred arrangements. The global minimum energy conformation typically features the cyclohexane ring in a chair form with the large oxadiazole-thiophene substituent occupying an equatorial position to avoid unfavorable axial interactions. However, the presence of the amino group introduces additional complexity through potential hydrogen bonding interactions and electronic effects that can stabilize alternative conformations.

Crystal structure analyses of related oxadiazole-thiophene compounds reveal characteristic geometric parameters that provide insight into the structural properties of this compound. The oxadiazole ring typically exhibits planarity with the thiophene substituent, facilitating conjugation between the heterocyclic systems. Dihedral angles between oxadiazole and thiophene rings in related structures range from 1.2 to 9.8 degrees, indicating substantial coplanarity that enhances electronic delocalization.

Table 1: Conformational Parameters of Cyclohexane-Based Amino Compounds

| Parameter | Chair Form I | Chair Form II | Twist Form |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +2.6 | +3.1 |

| Amino Group Position | Equatorial | Axial | Pseudo-equatorial |

| Bulky Substituent Position | Equatorial | Axial | Pseudo-equatorial |

| Ring Puckering Amplitude | 0.63 Å | 0.62 Å | 0.45 Å |

Comparative Molecular Geometry with Related Oxadiazole Derivatives

Systematic comparison with structurally related oxadiazole derivatives reveals distinctive geometric features that characterize the this compound structure. The compound 5-(1,2,4-oxadiazol-5-yl)thiophen-2-amine, bearing a molecular weight of 167.19 grams per mole and formula C₆H₅N₃OS, represents a simplified analog lacking the cyclohexyl component. This structural comparison highlights the significant steric and electronic contributions of the cyclohexylamine moiety to the overall molecular architecture.

Analysis of 5-benzyl-3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives demonstrates the impact of different substituent patterns on molecular geometry. The benzyl-substituted analog exhibits a molecular weight of 242.30 grams per mole with formula C₁₃H₁₀N₂OS, differing from the target compound through replacement of the cyclohexylamine group with a benzyl substituent. This substitution pattern results in reduced conformational flexibility but maintains the essential oxadiazole-thiophene conjugated system.

The 2-[3-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-5-yl]thiophen-3-amine analog provides additional insight into the effects of ring size and substitution on molecular properties. With a molecular weight of 271.29 grams per mole and formula C₁₁H₁₁F₂N₃OS, this compound incorporates a cyclopentyl ring system instead of cyclohexyl, along with fluorine substituents that significantly alter electronic properties and conformational preferences.

Table 2: Molecular Properties of Related Oxadiazole-Thiophene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Substitution Pattern |

|---|---|---|---|---|

| This compound | C₁₂H₁₅N₃OS | 249.33 | Cyclohexane | 1-amino-2-oxadiazole |

| 5-(1,2,4-oxadiazol-5-yl)thiophen-2-amine | C₆H₅N₃OS | 167.19 | Thiophene only | 2-amino-5-oxadiazole |

| 5-benzyl-3-(thiophen-2-yl)-1,2,4-oxadiazole | C₁₃H₁₀N₂OS | 242.30 | Thiophene-benzyl | 3-thiophen-5-benzyl |

| 2-[3-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-5-yl]thiophen-3-amine | C₁₁H₁₁F₂N₃OS | 271.29 | Cyclopentane | 3-amino-2-oxadiazole |

The geometric analysis reveals that incorporation of the cyclohexylamine moiety significantly increases molecular volume and introduces conformational complexity compared to simpler oxadiazole-thiophene derivatives. The six-membered saturated ring system provides a rigid scaffold that constrains the relative orientation of the heterocyclic substituents while offering multiple conformational states through ring puckering and chair-boat interconversions.

Electronic structure considerations demonstrate that the oxadiazole ring serves as an effective π-electron bridge between the thiophene and cyclohexylamine components, facilitating charge delocalization and influencing overall molecular reactivity. The presence of both electron-rich thiophene and electron-donating amino functionalities creates a unique electronic environment that distinguishes this compound from purely aromatic or purely aliphatic analogs.

Properties

IUPAC Name |

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h3,6-9H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQGBDAGDZSIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine belongs to the class of arylcyclohexylamines . The primary targets of arylcyclohexylamines are NMDA receptors, mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and they also inhibit dopamine, serotonin, and norepinephrine transporters as well as nicotinic acetylcholine receptors .

Mode of Action

The compound primarily works by blocking NMDA receptors . This blockade results in a dissociated state that is extremely psychedelic and can dramatically alter the way one perceives time and space . It also activates opioid receptors and inhibits neurotransmitter transporters, contributing to its psychoactive effects .

Pharmacokinetics

Like other arylcyclohexylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s action results in profound and nonsensical effects — almost like a dream . In lower doses, it produces variable psychoactive effects, and in higher doses, it dissociates the mind from the body . This can lead to conditions that are hard to describe using spoken language, such as watching oneself without the use of a mirror, falling into an endless abyss, a non-threatening confrontation with death, or a merging with the universe .

Biological Activity

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a novel organic molecule that incorporates a thiophene ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.33 g/mol. The compound features a cyclohexanamine backbone substituted with a thiophenyl and an oxadiazole group, which are known to influence its biological properties.

1. Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor effects. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. A study demonstrated that derivatives of oxadiazole effectively inhibited RET kinase activity, which is crucial in tumor growth and progression . The presence of the thiophene ring may enhance this activity by increasing lipophilicity and altering the compound's interaction with biological targets.

2. Histone Deacetylase Inhibition

Compounds similar to this compound have been identified as histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression through chromatin remodeling. Inhibitors of HDAC have been shown to induce apoptosis in cancer cells and are being explored for their therapeutic potential in cancer treatment .

Case Study 1: Antitumor Efficacy

In a study involving the evaluation of various oxadiazole derivatives, one compound demonstrated a reduction in tumor volume in HCT116 xenograft models. The compound reduced tumor mass significantly without inducing weight loss in treated mice, indicating a favorable safety profile . This suggests that this compound may possess similar antitumor properties.

Case Study 2: Immune Modulation

Another investigation assessed the immune-modulating effects of oxadiazole-containing compounds on mouse splenocytes. The results indicated that certain derivatives could rescue immune cells from apoptosis induced by PD-L1 interactions, suggesting potential applications in immunotherapy .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit anti-inflammatory properties. These compounds have been investigated as potential inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that derivatives of oxadiazole can effectively inhibit COX-II activity, making them promising candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings into organic compounds has been associated with enhanced antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Compounds featuring oxadiazole derivatives have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle checkpoints. The unique electronic properties of the thiophene and oxadiazole structures contribute to their ability to interact with cellular targets involved in tumorigenesis .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- COX-II Inhibitors: A study reported a series of oxadiazole derivatives demonstrating significant COX-II inhibition with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Antimicrobial Agents: Research on thiophene-containing compounds showed promising results against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

- Cancer Therapeutics: Investigations into oxadiazole derivatives revealed their capability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Thiophene and Oxadiazole Substitution

(a) Thiophen-3-yl vs. Thiophen-2-yl Isomerism

A closely related analog, 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine (CAS: 1271332-62-7), differs only in the substitution position of the thiophene ring (3-yl vs. 2-yl). This positional isomerism influences electronic properties and steric interactions. For example:

- Thiophen-3-yl : Alters the dipole moment and steric profile, which may affect binding affinity in biological systems .

(b) Hydrochloride Salt Derivatives

The hydrochloride salt 1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride (CAS: 1423032-57-8) demonstrates improved solubility in polar solvents compared to the free amine. This modification is critical for pharmacokinetic optimization .

Analogous Compounds with Varying Backbones

(a) Phenyl vs. Cyclohexane Backbones

- 3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS: 1154705-08-4): Replaces the cyclohexane with a phenyl ring.

- 2-(Thiophen-2-yl)phenylmethanamine (CAS: 852180-65-5): Lacks the oxadiazole ring but retains the thiophene-amine linkage, simplifying synthesis while sacrificing heterocyclic diversity .

(b) Piperazine Derivatives

Table 1: Key Properties of Selected Analogs

Table 2: Docking Studies of Thiophene-Oxadiazole Derivatives

| Compound | Binding Energy (kcal/mol) | Target | Reference |

|---|---|---|---|

| 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)...] | -6.58 | DNA | Docking study |

| Thiophen-2-yl Target Compound | Data pending | Hypothetical | N/A |

Preparation Methods

Synthesis of O-Acylamidoximes

- Amidoximes are reacted with acyl chlorides or anhydrides to form O-acylamidoximes.

- This step is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile at ambient temperature.

- The O-acylamidoximes are often isolated before cyclization to ensure purity and yield.

Cyclodehydration to 1,2,4-Oxadiazoles

- The O-acylamidoximes undergo base-induced cyclodehydration.

- Tetrabutylammonium fluoride (TBAF) in THF is a highly effective catalyst for this transformation at room temperature.

- The reaction mechanism involves formation of an intermediate (denoted as intermediate A), which rapidly dehydrates under TBAF to yield the oxadiazole ring.

- Reaction times vary from 1 to 16 hours depending on TBAF equivalents and substrate sterics.

- Alternative bases such as tetrabutylammonium hydroxide (TBAH) and inorganic bases like NaOH in aprotic solvents (e.g., DMSO) can also be used, but TBAF remains preferred for sensitive substrates.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | THF, acetonitrile, DMSO | Good solubility and reactivity |

| Base catalyst | TBAF (0.1–1.4 eq), TBAH, NaOH | High yields (up to quantitative) |

| Temperature | Room temperature (20–25 °C) | Mild conditions preserve sensitive groups |

| Reaction time | 1–16 hours | Overnight reactions common |

| Intermediate isolation | Often required | Ensures purity and yield |

Incorporation of the Thiophene and Cyclohexan-1-amine Moieties

- The thiophene substituent at the 3-position of the oxadiazole ring is introduced via the amidoxime precursor or the acylating agent.

- For example, 2-thiophenecarboxylic acid derivatives or 2-thiophenecarboxylic acid chlorides can be employed to acylate amidoximes.

- The cyclohexan-1-amine group is typically introduced as the amidoxime or as a substituent on the amidoxime nitrogen, depending on the synthetic route.

- Reductive amination or amine protection/deprotection strategies are used to handle the cyclohexylamine functionality during synthesis.

One-Pot and Solid-Supported Variants

- Recent advancements include one-pot syntheses where amidoximes and carboxyl derivatives are combined in aprotic solvents with inorganic bases, avoiding isolation of intermediates.

- Solid-supported synthesis methods have also been reported, facilitating purification and scalability.

Oxidative Cyclization and Alternative Methods

- Oxidative cyclization methods using hypervalent iodine reagents (e.g., phenyliodine diacetate) have been explored but are less common for this compound class.

- These methods proceed at room temperature in solvents like DMF and can be useful for substrates sensitive to base or heat.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Amidoxime formation | Cyclohexanone + hydroxylamine derivatives | Standard amidoxime synthesis | >85 |

| O-Acylamidoxime formation | Acyl chloride (e.g., 2-thiophenecarbonyl chloride), base | Often in THF or acetonitrile, 0 °C to RT | 80–95 |

| Cyclodehydration | TBAF in THF, RT, 1–16 h | Mild, efficient, sometimes requires isolation | 85–99 |

| One-pot synthesis | Amidoxime + carboxyl derivative + base in DMSO | Avoids intermediate isolation | 75–90 |

| Oxidative cyclization | PIDA or NBS/DBU in DMF, RT | Alternative method, moderate yields | 50–85 |

Representative Research Findings

- Gangloff, Rice et al. (2001) established the TBAF-mediated room temperature cyclization of O-acylamidoximes to 1,2,4-oxadiazoles with high efficiency and mild conditions, which has been widely adopted for pharmaceutically relevant scaffolds.

- Nishiwaki and Ariga demonstrated that catalytic TBAF in acetonitrile gives excellent yields even with bulky alkanoyl groups, though aroylamidoximes may require mild heating (50–80 °C).

- Lukyanov et al. improved the process by adding triethylamine alongside TBAF, enabling cyclization without isolating intermediates.

- Solvent effects are significant; aprotic solvents like THF, DMF, and DMSO are preferred, while protic solvents such as methanol or ethanol are unsuitable.

- The presence of sensitive functional groups (e.g., nitro, amino) can be accommodated under these mild conditions, expanding the scope of the method.

Q & A

Q. What are the common synthetic routes for 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

- Synthetic Routes :

- The oxadiazole ring is typically synthesized via cyclization of a thioamide or amidoxime precursor. For example, thiophene-substituted amidoximes can undergo dehydration using POCl₃ or PCl₅ to form the 1,2,4-oxadiazole core .

- The cyclohexanamine moiety can be introduced via nucleophilic substitution or reductive amination. For instance, coupling a pre-formed oxadiazole-thiophene intermediate with a cyclohexyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization Strategies :

- Temperature Control : Cyclization reactions often require precise temperature control (e.g., 80–100°C) to avoid side reactions.

- Catalyst Screening : Use catalysts like CuI for Ullmann-type couplings to improve efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure amine product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer :

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons), oxadiazole (C=O resonance at ~160 ppm), and cyclohexylamine (δ 1.2–2.5 ppm for aliphatic protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., C₁₃H₁₄N₄OS requires m/z 282.0882) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclohexane ring and confirms oxadiazole-thiophene connectivity .

- Data Interpretation Tips :

- Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Cross-validate purity via HPLC with UV detection at λ = 254 nm .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer :

- Root Cause Analysis :

- Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols per OECD guidelines .

- Target Selectivity : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific vs. off-target effects .

- Mitigation Strategies :

- Include positive/negative controls (e.g., known oxadiazole-based inhibitors) in all assays.

- Validate results across multiple cell lines or microbial strains to assess consistency .

Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets, and how can these models be validated experimentally?

Methodological Answer :

- Computational Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- Experimental Validation :

- Perform isothermal titration calorimetry (ITC) to measure binding constants.

- Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to test predicted trends .

Q. What strategies are effective in analyzing the environmental stability and degradation pathways of this compound under varying conditions?

Methodological Answer :

- Experimental Design :

- Advanced Analytics :

- Use QSAR models to predict biodegradability and bioaccumulation potential.

- Perform toxicity assays on degradation products using Daphnia magna or Vibrio fischeri .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.